![molecular formula C17H20N2O2S B5632002 N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5632002.png)
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed to target Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B-cell receptor (BCR) signaling and its inhibition has been shown to be effective in treating B-cell malignancies. In
作用機序
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide works by irreversibly binding to the active site of BTK, preventing its activation and downstream signaling. BTK is a crucial enzyme in BCR signaling, which is essential for the survival and proliferation of malignant B-cells. Inhibition of BTK leads to decreased activation of downstream signaling pathways such as PI3K/AKT and NF-κB, resulting in reduced survival and proliferation of malignant B-cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies, with minimal toxicity to normal cells. In addition, this compound has been shown to inhibit B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of malignant B-cells. This compound has also been shown to enhance the efficacy of other anti-cancer agents when used in combination therapy.
実験室実験の利点と制限
One of the advantages of N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is its potent anti-tumor activity in preclinical studies. In addition, this compound has shown minimal toxicity to normal cells, making it a potentially safe and effective therapeutic agent. However, one limitation of this compound is its irreversible binding to BTK, which may lead to prolonged inhibition of BTK and downstream signaling pathways.
将来の方向性
There are several future directions for the development of N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide. One potential direction is the evaluation of this compound in combination therapy with other anti-cancer agents. Another potential direction is the investigation of the efficacy of this compound in other B-cell malignancies such as Waldenström macroglobulinemia and mantle cell lymphoma. Furthermore, the development of this compound analogs with improved pharmacokinetic properties and selectivity for BTK may lead to the development of more effective and safe therapeutic agents for the treatment of B-cell malignancies.
In conclusion, this compound is a promising therapeutic agent for the treatment of B-cell malignancies. Its potent anti-tumor activity and minimal toxicity to normal cells make it a potentially safe and effective therapeutic agent. Further research is needed to evaluate its efficacy in combination therapy and in other B-cell malignancies, as well as the development of this compound analogs with improved pharmacokinetic properties and selectivity for BTK.
合成法
The synthesis of N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide involves the reaction of 4-(3-methoxyphenyl)-1,3-thiazol-2-amine with cyclohexanecarboxylic acid chloride in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain this compound as a white solid.
科学的研究の応用
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been extensively studied for its potential therapeutic use in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). Preclinical studies have shown that this compound inhibits BTK and downstream signaling pathways, leading to decreased proliferation and survival of malignant B-cells. In addition, this compound has been shown to enhance the efficacy of other anti-cancer agents when used in combination therapy.
特性
IUPAC Name |
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-21-14-9-5-8-13(10-14)15-11-22-17(18-15)19-16(20)12-6-3-2-4-7-12/h5,8-12H,2-4,6-7H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRGBYNJINNXSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-methoxypropyl)-8-[(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5631920.png)
![9-allyl-4-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5631927.png)
![5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine](/img/structure/B5631935.png)
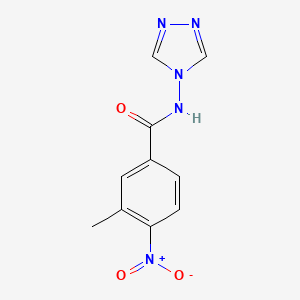
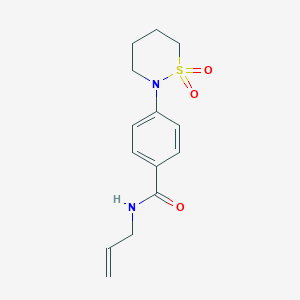
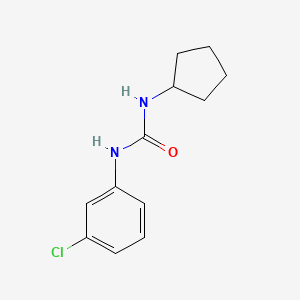
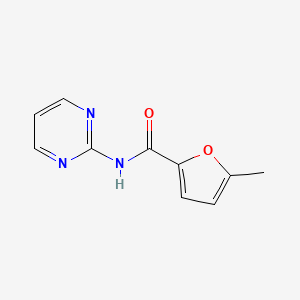
![2-(4-fluorophenyl)-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5631970.png)
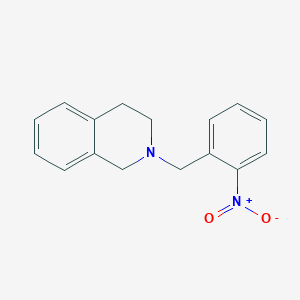
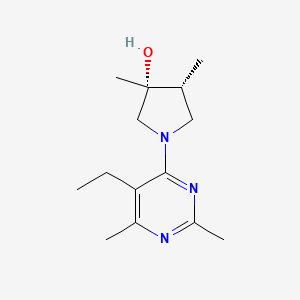

![N-(3-methoxyphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5631994.png)
![ethyl 2-[(methoxyacetyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B5632010.png)
![ethyl (2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B5632019.png)